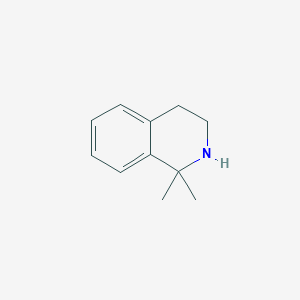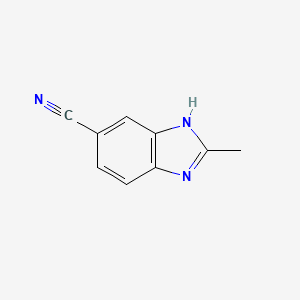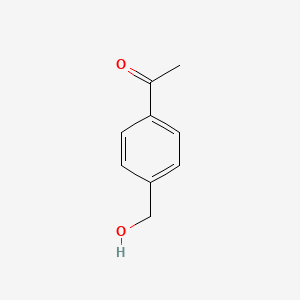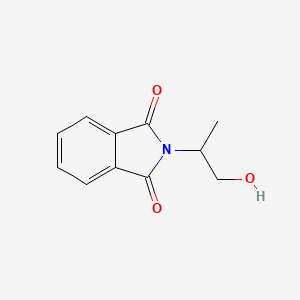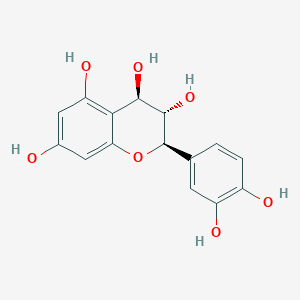
Trimethylsilyl-myo-inositol
Vue d'ensemble
Description
Trimethylsilyl-meso-inositol is a chemical compound with the molecular formula C24H60O6Si6. It is a derivative of inositol, a naturally occurring carbohydrate, where the hydroxyl groups are replaced with trimethylsilyl groups. This modification enhances its stability and makes it useful in various scientific applications.
Applications De Recherche Scientifique
Trimethylsilyl-meso-inositol is widely used in scientific research due to its stability and reactivity. It is employed in:
Chemistry: As a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: In studies involving inositol metabolism and signaling pathways.
Medicine: In the development of pharmaceuticals and diagnostic agents.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Trimethylsilyl-meso-inositol, also known as myo-Inositol, hexakis-TMS, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . .
Biochemical Pathways
Inositol and its derivatives are known to be involved in various biochemical pathways. They are ubiquitous constituents of eukaryotes and have acquired diverse functions over the course of evolution . .
Analyse Biochimique
Biochemical Properties
Trimethylsilyl-meso-inositol plays a significant role in biochemical reactions, particularly in the derivatization of metabolites for gas chromatography-mass spectrometry (GC-MS) analysis . It interacts with various enzymes and proteins, including inositol monophosphatase and myo-inositol-3-phosphate synthase, which are involved in the inositol metabolic pathway . These interactions are essential for the synthesis and regulation of inositol phosphates and lipids, which are critical for cellular signaling and membrane dynamics .
Cellular Effects
Trimethylsilyl-meso-inositol influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It affects the production of inositol phosphates, which act as secondary messengers in signal transduction pathways. This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins . Additionally, it plays a role in cellular metabolism by participating in the synthesis of phosphatidylinositol and other inositol-containing lipids .
Molecular Mechanism
At the molecular level, Trimethylsilyl-meso-inositol exerts its effects through binding interactions with specific biomolecules . It can inhibit or activate enzymes involved in the inositol metabolic pathway, thereby influencing the levels of inositol phosphates and lipids . These changes can alter gene expression and cellular signaling, leading to various physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trimethylsilyl-meso-inositol can change over time due to its stability and degradation properties . The compound is relatively stable under standard storage conditions, but its reactivity can decrease over prolonged periods . Long-term studies have shown that Trimethylsilyl-meso-inositol can have sustained effects on cellular function, particularly in in vitro experiments .
Dosage Effects in Animal Models
The effects of Trimethylsilyl-meso-inositol vary with different dosages in animal models . At lower doses, it can enhance cellular signaling and metabolic processes without causing adverse effects . At higher doses, it may lead to toxicity and adverse reactions, including gastrointestinal symptoms and metabolic imbalances . These threshold effects are crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
Trimethylsilyl-meso-inositol is involved in several metabolic pathways, including the synthesis of inositol phosphates and lipids . It interacts with enzymes such as inositol monophosphatase and myo-inositol-3-phosphate synthase, which regulate the production of these metabolites . These interactions can affect metabolic flux and the levels of various metabolites, influencing cellular function and signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylsilyl-meso-inositol can be synthesized through the reaction of meso-inositol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with rigorous control of temperature and moisture. The process may also include purification steps to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylsilyl-meso-inositol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Trimethylsilyl-meso-inositol can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of the trimethylsilyl groups with other functional groups.
Major Products Formed:
Oxidation: The oxidation of trimethylsilyl-meso-inositol can yield inositol derivatives with different oxidation states.
Reduction: Reduction reactions can produce partially reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various functionalized inositol derivatives.
Comparaison Avec Des Composés Similaires
Trimethylsilyl-meso-inositol is unique due to its enhanced stability and reactivity compared to other inositol derivatives. Similar compounds include:
Myo-inositol: A naturally occurring form of inositol.
Scyllo-inositol: Another stereoisomer of inositol.
Chiro-inositol: A biologically active form of inositol.
These compounds differ in their biological activity and applications, with trimethylsilyl-meso-inositol offering advantages in stability and versatility.
Propriétés
IUPAC Name |
trimethyl-[2,3,4,5,6-pentakis(trimethylsilyloxy)cyclohexyl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H60O6Si6/c1-31(2,3)25-19-20(26-32(4,5)6)22(28-34(10,11)12)24(30-36(16,17)18)23(29-35(13,14)15)21(19)27-33(7,8)9/h19-24H,1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTKXRNTVMCAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1C(C(C(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H60O6Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334291 | |
| Record name | Trimethylsilyl-meso-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2582-79-8 | |
| Record name | Trimethylsilyl-meso-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


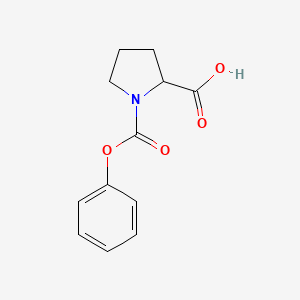
![8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1596231.png)



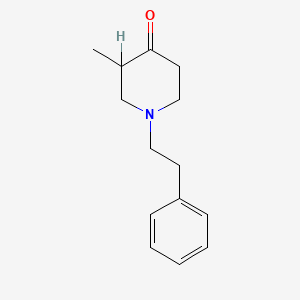
![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1596240.png)
